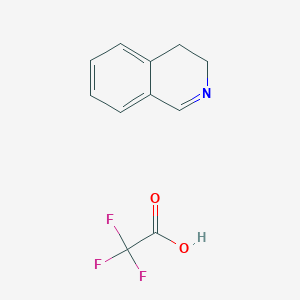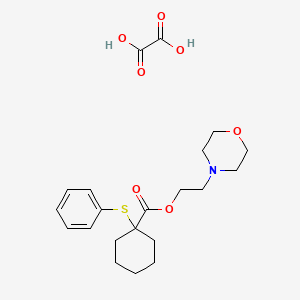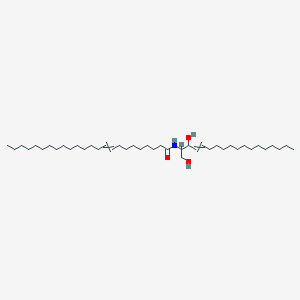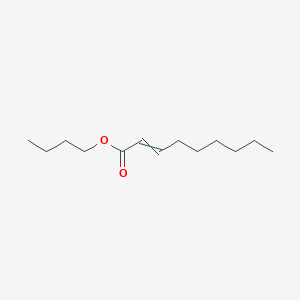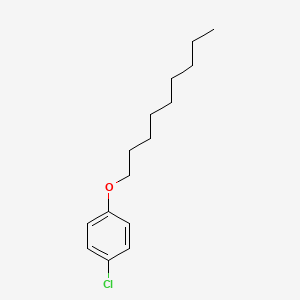![molecular formula C9H9N5O3S2 B14339165 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide CAS No. 109907-75-7](/img/structure/B14339165.png)
5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide is an organic compound with the molecular formula C19H17N3O3S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives, followed by cyclization and sulfonation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazoles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
作用机制
The mechanism of action of 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- **N-(2,3-Dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- **3-Carbamoyl-6-methyl-5-phenylcarbamoyl-2-thioxo-1,2,3,4-tetrahydropyridine-4-spirocyclohexane
Uniqueness
5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfonamide group and thiadiazole ring system contribute to its versatility in various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
109907-75-7 |
|---|---|
分子式 |
C9H9N5O3S2 |
分子量 |
299.3 g/mol |
IUPAC 名称 |
1-phenyl-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C9H9N5O3S2/c10-19(16,17)9-14-13-8(18-9)12-7(15)11-6-4-2-1-3-5-6/h1-5H,(H2,10,16,17)(H2,11,12,13,15) |
InChI 键 |
COYZZKSHFUXWMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
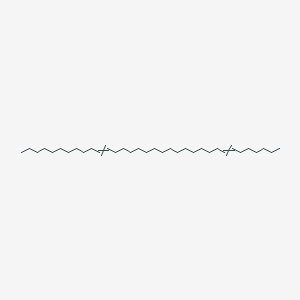
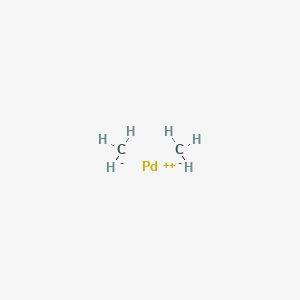
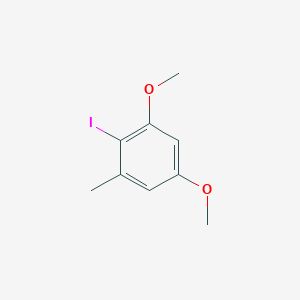
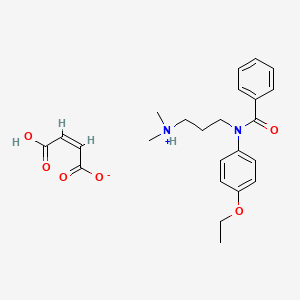
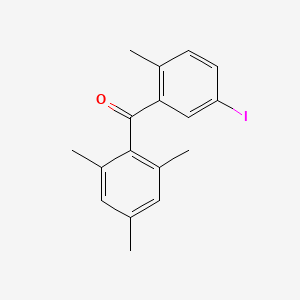
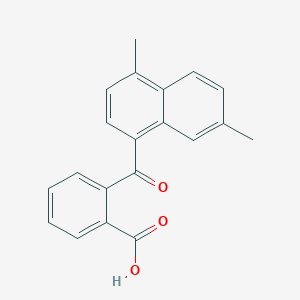
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
